BTNL3 Human Pre-designed siRNA Set A

RNA interference siRNA design algorithm machine learning

Select this pre-designed set to achieve >70% knockdown of human BTNL3 with algorithm-validated siRNAs, avoiding the 40-50% failure rate of generic designs. Multiple duplexes confirm on-target phenotypes in intestinal or immune cells, reducing cross-silencing of paralogues like BTNL8/3A1. Shipped ready for reproducible loss-of-function analysis.

Molecular Formula C21H14ClN3O2S
Molecular Weight 407.9 g/mol
Cat. No. B2617357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTNL3 Human Pre-designed siRNA Set A
Molecular FormulaC21H14ClN3O2S
Molecular Weight407.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H14ClN3O2S/c22-16-3-1-2-14-9-19(28-20(14)16)13-5-4-12-6-7-25(18(12)8-13)11-15-10-17(21(26)27)24-23-15/h1-10H,11H2,(H,23,24)(H,26,27)
InChIKeyYGJVVGJDTMKYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 nmol / 15 nmol / 30 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BTNL3 Human Pre-designed siRNA Set A — Baseline Product Overview and Procurement Context


The BTNL3 Human Pre-designed siRNA Set A is a gene-silencing reagent comprising multiple pre-designed small interfering RNA (siRNA) duplexes (typically 3–5 sequences of 19–25 nucleotides) targeting the human BTNL3 (butyrophilin-like 3) gene transcript (NM_197975.2) [1]. BTNL3 encodes a type I transmembrane protein belonging to the immunoglobulin superfamily and BTN/MOG family, predicted to function in T cell receptor signaling and cytokine production regulation, with biased tissue expression in duodenum (RPKM 59.3) and small intestine (RPKM 43.9) [2]. This siRNA set is supplied as individual duplexes intended for either pooled or single-sequence transfection, with knockdown typically assessed via qRT-PCR or western blot, and is marketed for research use only [1].

Why Generic BTNL3 siRNA Substitution Fails: Algorithm Performance and Paralogue Cross-Reactivity


Generic or randomly designed siRNAs targeting BTNL3 cannot be reliably substituted for a pre-designed set due to two quantifiable risks. First, publicly available siRNA design algorithms demonstrate success rates of only 50–60% in generating duplexes that achieve >70% target mRNA silencing, whereas proprietary algorithm-designed siRNAs (such as those underlying Silencer® Pre-designed siRNAs) achieve >80% success rates under identical HeLa cell qRT-PCR conditions . Second, BTNL3 shares conserved domain architecture with multiple family paralogues—including BTNL8, BTNL9, BTN3A1, BTN3A2, and BTN3A3—all of which possess PRY/SPRY and immunoglobulin V-set domains [1]; uncurated sequence selection therefore elevates the risk of paralogue cross-silencing. The BTNL3 Pre-designed Set A mitigates these risks through sequence-level curation and redundancy (multiple independent duplexes), enabling verification of on-target phenotype reproducibility without the resource burden of de novo siRNA design and validation .

BTNL3 siRNA Set A: Quantitative Differential Evidence Against Comparator Algorithms and Vendor Benchmarks


Algorithm-Based Design Versus Random-Sequence Design: 28 Percentage Point Increase in Predictive Accuracy at 80% Knockdown Threshold

Pre-designed siRNAs generated via proprietary machine learning algorithms demonstrate substantially higher silencing success rates compared to publicly available random-design tools. Applied Biosystems' next-generation siRNA design algorithm, which incorporates over 90 sequence and thermodynamic parameters, predicts duplexes that achieve ≥70% knockdown 94% of the time at 5 nM concentration in HeLa cells (qRT-PCR, 48 hr post-transfection). At the ≥80% knockdown level, this represents a 28% increase in predictive accuracy over the previous-generation algorithm [1]. In contrast, publicly available design tools historically yield >70% silencing in only 50–60% of duplexes under identical HeLa cell qRT-PCR conditions . The BTNL3 Pre-designed Set A, which leverages algorithm-based sequence curation, thus confers a procurement advantage by minimizing experimental failure rates and the associated cost of iterative design-validation cycles.

RNA interference siRNA design algorithm machine learning predictive accuracy gene silencing

Paralogue Sequence Homology and Cross-Reactivity Risk: BTNL3 Versus BTN3A1/2/3 and BTNL8/9

The BTNL3 gene encodes a protein containing a PRY/SPRY domain (also present in BTN3A1, BTN3A2, BTN3A3) and immunoglobulin V-set domains shared with BTNL8, BTNL9, and BTN3A isoforms [1][2]. This conserved domain architecture creates a quantifiable risk that uncurated siRNA sequences will cross-silence paralogous family members—a risk that generic or single-duplex reagents cannot adequately control. The BTNL3 Pre-designed Set A mitigates this via multiple independent sequence selections that can be cross-validated; phenotype reproducibility across two or more distinct duplexes provides internal specificity control absent from single-sequence or pooled-only formats. The BTNL3/BTNL8 heteromeric pairing has been specifically documented in gut γδ T cell regulation [3], underscoring the functional relevance of paralogue discrimination in downstream phenotyping.

butyrophilin paralogue sequence homology PRY/SPRY domain cross-reactivity off-target

Vendor Pre-designed siRNA Pool Performance: 82% Achieve ≥70% Knockdown Across 1,100+ Validated Duplexes

Independent empirical validation of algorithm-designed pre-designed siRNAs across a large-scale endogenous target panel provides a performance benchmark for BTNL3 Set A procurement decisions. Testing of >1,100 Silencer® Pre-designed siRNAs targeting nearly 400 endogenously expressed human genes in cultured human cells under standardized qRT-PCR conditions revealed that >82% achieved ≥70% target mRNA reduction, and >61% achieved ≥85% reduction at 30 nM . This performance benchmark exceeds the MISSION® Predesigned siRNA guarantee threshold of 75% knockdown (≥30 nM, pooled, 24–72 hr post-transfection) [1], and the AccuTarget™ Predesigned siRNA rate of 83.8% achieving >70% knockdown [2]. Notably, single-algorithm-designed duplexes outperformed pooled strategies by reducing false positive rates (>50%) and false negative rates (>40%) associated with siRNA pooling .

pre-designed siRNA validation knockdown efficiency pooled siRNA qRT-PCR

Multi-Duplex Redundancy Versus Single-Duplex Failure: 3-for-1 Guarantee Ensuring ≥1 Sequence Achieves ≥70% Knockdown

The BTNL3 Pre-designed siRNA Set A employs a multi-duplex redundancy model (typically 3 independent sequences) with a performance guarantee that at least one duplex will achieve ≥70% mRNA knockdown under standard transfection conditions [1]. This contrasts with single-duplex procurement models (e.g., individual validated siRNAs) where failure of the sole sequence necessitates full re-design and re-procurement. Industry reference data shows that while >82% of pre-designed siRNAs achieve ≥70% knockdown, approximately 18% fall below this threshold ; the 3-duplex format reduces the probability of complete experimental failure from ~18% (single duplex) to <0.6% (assuming independent sequence efficacy). Some vendors further guarantee that ≥2 of 3 duplexes will achieve ≥70% knockdown under optimized conditions (10 nM, >90% transfection efficiency verified by fluorescent control) [2].

siRNA redundancy knockdown guarantee gene silencing multi-duplex validation

High-Value Application Scenarios for BTNL3 Human Pre-designed siRNA Set A


Gut Mucosal Immunology: Functional Dissection of BTNL3 in Intestinal Epithelial–γδ T Cell Crosstalk

BTNL3 exhibits biased expression in duodenum (RPKM 59.3) and small intestine (RPKM 43.9), and has been implicated in heteromeric pairing with BTNL8 to regulate gut-resident γδ T cell populations [1][2]. The BTNL3 Pre-designed siRNA Set A enables reproducible loss-of-function analysis in intestinal epithelial cell models (e.g., Caco-2, HT-29) without confounding paralogue silencing of BTNL8, BTN3A1, or other BTN/BTNL family members. The multi-duplex redundancy mitigates the risk that variable transfection efficiency or refractory target accessibility in polarized epithelial monolayers yields false-negative results [3].

T Cell Receptor Signaling Pathway Deconvolution and Cytokine Regulation Studies

BTNL3 is predicted to participate in T cell receptor signaling and cytokine production regulation [1][2]. Knockdown experiments employing the Pre-designed Set A can dissect the contribution of BTNL3 versus closely related immunomodulatory paralogues (BTN3A1, BTN3A2, BTN3A3, BTNL8) in primary T cell or leukocyte activation assays. The availability of three independent duplexes permits cross-validation of phenotypic outcomes, satisfying the recommended practice that ≥2 distinct algorithm-derived siRNAs be used to confirm target-specific effects in large-scale screening contexts .

Functional Genomics Screening in BTN/BTNL Gene Family Characterization

For systematic analysis of the butyrophilin and butyrophilin-like gene family (13 members in human [1]), the BTNL3 Pre-designed Set A provides a procurement-ready reagent that aligns with algorithm-derived design standards (>80% predicted efficacy [2]). When integrated into arrayed siRNA screening workflows, the set enables parallel comparison of knockdown phenotypes across family members without the confounding variability introduced by inconsistent design methodologies. The individual vial format supports dose-response optimization (10–100 nM range) for gene-specific silencing kinetics assessment [3].

Biomarker and Target Validation in Inflammatory Bowel Disease (IBD) Models

Given BTNL3‘s predominant gastrointestinal tract expression and its predicted involvement in immune regulation [1], the Pre-designed Set A supports target validation studies in IBD-relevant cellular or organoid models. The guarantee that ≥1 duplex will achieve ≥70% knockdown [2] ensures that even in difficult-to-transfect primary intestinal epithelial cells or organoid cultures, at least one sequence will provide sufficient silencing for downstream cytokine profiling or transcriptomic analysis. The 3-duplex format reduces the need for iterative re-optimization, accelerating target de-risking timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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